molecular formula C13H19N3O3S B2770910 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 1353985-26-8

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No. B2770910
CAS RN: 1353985-26-8
M. Wt: 297.37
InChI Key: UIZREJBERYIESY-UHFFFAOYSA-N
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Description

“1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1353985-26-8 . It has a molecular weight of 297.38 . The IUPAC name for this compound is 1-[6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19N3O3S/c1-3-19-11-8-10 (14-13 (15-11)20-2)16-6-4-9 (5-7-16)12 (17)18/h8-9H,3-7H2,1-2H3, (H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319, indicating that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . Precautionary statements include recommendations for handling and disposal, such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and disposing of contents/container in accordance with local regulations .

properties

IUPAC Name

1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-3-19-11-8-10(14-13(15-11)20-2)16-6-4-9(5-7-16)12(17)18/h8-9H,3-7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZREJBERYIESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCC(CC2)C(=O)O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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